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molecular formula C6H12N2O B137324 4-Ethylpiperazin-2-one CAS No. 155595-73-6

4-Ethylpiperazin-2-one

Cat. No. B137324
M. Wt: 128.17 g/mol
InChI Key: PEOVTXAOQZOBEY-UHFFFAOYSA-N
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Patent
US09290472B2

Procedure details

A mixture of 2-oxopiperazine (1.07 g), iodoethane (1.72 g) and potassium carbonate (2.76 g) in acetonitrile (50 mL) was stirred at 55° C. for 3 hours. After cooling, the mixture was filtered and the filtrate was concentrated in vacuo. The residue was triturated with DCM and filtered and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica, eluting with a mixture of methanol and DCM with a gradient of 0-40% to give 4-ethylpiperazin-2-one (0.991 g) as a colourless oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.I[CH2:9][CH3:10].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:9]([N:6]1[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:7]1)[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
O=C1NCCNC1
Name
Quantity
1.72 g
Type
reactant
Smiles
ICC
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was stirred at 55° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with DCM
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a mixture of methanol and DCM with a gradient of 0-40%

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.991 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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